Phenyl-trimethylsilanyloxy-acetonitrile
Overview
Description
Phenyl-trimethylsilanyloxy-acetonitrile is an organic compound with the molecular formula C11H15NOSi. It is characterized by the presence of a phenyl group attached to a trimethylsilanyloxy-acetonitrile moiety. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-trimethylsilanyloxy-acetonitrile can be synthesized through the cyanosilylation of aldehydes and ketones using trimethylsilyl cyanide. This reaction is typically catalyzed by polyoxometalates, which are efficient catalysts due to their tunable Brønsted/Lewis-acidity and redox properties . The reaction is carried out under solvent-free conditions, making it an eco-friendly process.
Industrial Production Methods: In industrial settings, the production of this compound involves similar cyanosilylation reactions, often using heterogeneous catalysts to ensure high efficiency and recyclability. The use of tetrabutylammonium-coated polyoxometalates has been reported to enhance the catalytic performance and facilitate the separation and recycling of the catalyst .
Chemical Reactions Analysis
Types of Reactions: Phenyl-trimethylsilanyloxy-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The nitrile group can undergo substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like ammonia or amines are used for substitution reactions.
Major Products:
Oxidation: this compound oxides.
Reduction: Phenyl-trimethylsilanyloxy-amine derivatives.
Substitution: Phenyl-trimethylsilanyloxy-amides.
Scientific Research Applications
Phenyl-trimethylsilanyloxy-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of phenyl-trimethylsilanyloxy-acetonitrile involves its interaction with molecular targets through its nitrile and trimethylsilanyloxy groups. These functional groups participate in various chemical reactions, such as nucleophilic addition and substitution, which are essential for its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Phenylacetoacetonitrile: This compound has a similar structure but lacks the trimethylsilanyloxy group.
α-(Trimethylsilyloxy)phenylacetonitrile: This is a closely related compound with similar reactivity and applications.
Uniqueness: Phenyl-trimethylsilanyloxy-acetonitrile is unique due to its trimethylsilanyloxy group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the production of complex molecules .
Properties
IUPAC Name |
2-phenyl-2-trimethylsilyloxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOSi/c1-14(2,3)13-11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAFQWDNWAXRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345558 | |
Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25438-37-3 | |
Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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